Cas no 17258-36-5 (3,5,6-trichloro-N,N-dimethylpyridazin-4-amine)

3,5,6-Trichloro-N,N-dimethylpyridazin-4-amine is a chlorinated pyridazine derivative with potential applications in agrochemical and pharmaceutical research. Its structure features three chlorine substituents and a dimethylamino group, contributing to its reactivity and utility as an intermediate in synthetic chemistry. The compound's high degree of halogenation enhances its electrophilic properties, making it suitable for further functionalization. Its stability under standard conditions allows for straightforward handling and storage. Researchers may explore its use in the development of herbicides, insecticides, or bioactive molecules due to its pyridazine core, a scaffold known for diverse biological activity. Analytical-grade purity ensures reliability in experimental applications.
3,5,6-trichloro-N,N-dimethylpyridazin-4-amine structure
17258-36-5 structure
Product Name:3,5,6-trichloro-N,N-dimethylpyridazin-4-amine
CAS No:17258-36-5
MF:C6H6Cl3N3
MW:226.490937709808
MDL:MFCD30499130
CID:5181623
PubChem ID:125454363
Update Time:2025-06-30

3,5,6-trichloro-N,N-dimethylpyridazin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 4-Pyridazinamine, 3,5,6-trichloro-N,N-dimethyl-
    • 3,5,6-trichloro-N,N-dimethylpyridazin-4-amine
    • MDL: MFCD30499130
    • Inchi: 1S/C6H6Cl3N3/c1-12(2)4-3(7)5(8)10-11-6(4)9/h1-2H3
    • InChI Key: YJRBTAFWPFCUEH-UHFFFAOYSA-N
    • SMILES: C1(Cl)=NN=C(Cl)C(Cl)=C1N(C)C

3,5,6-trichloro-N,N-dimethylpyridazin-4-amine Pricemore >>

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Additional information on 3,5,6-trichloro-N,N-dimethylpyridazin-4-amine

Professional Introduction to 3,5,6-trichloro-N,N-dimethylpyridazin-4-amine (CAS No. 17258-36-5)

3,5,6-trichloro-N,N-dimethylpyridazin-4-amine is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 17258-36-5, has garnered considerable attention due to its potential applications in various biochemical pathways and drug development processes.

The molecular structure of 3,5,6-trichloro-N,N-dimethylpyridazin-4-amine consists of a pyridazine core substituted with three chlorine atoms at the 3rd, 5th, and 6th positions, along with dimethylamino functionality at the 4th position. This arrangement imparts distinct reactivity and binding capabilities, making it a valuable intermediate in synthetic chemistry. The presence of multiple chlorine atoms enhances its versatility in further derivatization, allowing chemists to explore diverse pharmacophores and bioactive molecules.

In recent years, 3,5,6-trichloro-N,N-dimethylpyridazin-4-amine has been extensively studied for its role in developing novel agrochemicals and pharmaceuticals. Its structural motif is closely related to several known bioactive compounds, suggesting potential therapeutic applications. For instance, pyridazine derivatives have shown promise in inhibiting certain enzymes and receptors involved in metabolic disorders and inflammatory responses.

One of the most compelling aspects of 3,5,6-trichloro-N,N-dimethylpyridazin-4-amine is its utility as a building block in medicinal chemistry. Researchers have leveraged its scaffold to design molecules with enhanced binding affinity and selectivity. Notably, studies have demonstrated its efficacy in modulating enzymes such as kinases and phosphodiesterases, which are pivotal targets in oncology and neurology.

The synthesis of 3,5,6-trichloro-N,N-dimethylpyridazin-4-amine involves multi-step organic reactions that highlight the compound's synthetic flexibility. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that researchers have access to high-quality material for their experiments. These methodologies often include palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, which are critical for introducing the desired functional groups.

The pharmacological profile of 3,5,6-trichloro-N,N-dimethylpyridazin-4-amine has been a focal point of numerous investigations. Preclinical studies have revealed that derivatives of this compound exhibit significant biological activity across various disease models. For example, certain analogs have demonstrated anti-inflammatory properties by inhibiting cytokine production and modulating immune cell responses. This makes them promising candidates for treating chronic inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

In addition to its pharmaceutical applications, 3,5,6-trichloro-N,N-dimethylpyridazin-4-amine has found utility in agricultural research. Its derivatives have been explored as potent herbicides due to their ability to disrupt plant growth regulators. By targeting specific enzymatic pathways in weeds, these compounds offer an effective means of controlling unwanted vegetation without harming crops.

The environmental impact of using 3,5,6-trichloro-N,N-dimethylpyridazin-4-amine and its derivatives is also a critical consideration. Researchers are increasingly focusing on developing greener synthetic routes that minimize waste and reduce hazardous byproducts. Innovations such as flow chemistry and biocatalysis are being integrated into the synthesis process to enhance sustainability.

The future prospects of 3,5,6-trichloro-N,N-dimethylpyridazin-4-amine are vast and multifaceted. Ongoing research aims to uncover new biological activities and expand its applications into emerging fields such as precision medicine and personalized therapeutics. Collaborative efforts between academia and industry are essential to translate laboratory findings into tangible benefits for society.

In conclusion, 3,5,6-trichloro-N,N-dimethylpyridazin-4-amine (CAS No. 17258-36-5) represents a cornerstone compound in modern chemical research with far-reaching implications for health sciences and agriculture. Its unique structural features combined with versatile reactivity make it indispensable for developing innovative solutions to complex challenges facing humanity today.

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